2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine 2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548994-72-3
VCID: VC11826923
InChI: InChI=1S/C18H21F3N6/c1-11-12(2)23-15(13-3-4-13)25-16(11)26-7-9-27(10-8-26)17-22-6-5-14(24-17)18(19,20)21/h5-6,13H,3-4,7-10H2,1-2H3
SMILES: CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C4CC4)C
Molecular Formula: C18H21F3N6
Molecular Weight: 378.4 g/mol

2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

CAS No.: 2548994-72-3

Cat. No.: VC11826923

Molecular Formula: C18H21F3N6

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine - 2548994-72-3

Specification

CAS No. 2548994-72-3
Molecular Formula C18H21F3N6
Molecular Weight 378.4 g/mol
IUPAC Name 2-cyclopropyl-4,5-dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C18H21F3N6/c1-11-12(2)23-15(13-3-4-13)25-16(11)26-7-9-27(10-8-26)17-22-6-5-14(24-17)18(19,20)21/h5-6,13H,3-4,7-10H2,1-2H3
Standard InChI Key WIRIJVDGCCTNIY-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C4CC4)C
Canonical SMILES CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C4CC4)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • A pyrimidine core substituted at the 2-position with a cyclopropyl group and at the 4- and 5-positions with methyl groups.

  • A piperazine ring attached to the 6-position of the pyrimidine core.

  • A 4-(trifluoromethyl)pyrimidin-2-yl group linked to the piperazine nitrogen.

This configuration creates a rigid yet balanced molecular framework, as evidenced by its SMILES representation:
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C4CC4)C.

Table 1: Key Structural and Identifier Data

PropertyValue
CAS No.2548994-72-3
Molecular FormulaC₁₈H₂₁F₃N₆
Molecular Weight378.4 g/mol
IUPAC Name2-cyclopropyl-4,5-dimethyl-6-[4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl]pyrimidine
InChI KeyWIRIJVDGCCTNIY-UHFFFAOYSA-N

The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the trifluoromethyl pyrimidine contributes to electronic effects that may influence target binding.

Synthesis Methods

Multi-Step Organic Synthesis

The synthesis of 2-cyclopropyl-4,5-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves sequential functionalization of the pyrimidine core. While detailed protocols remain proprietary, general steps include:

  • Core Assembly: Condensation reactions to form the 4,5-dimethyl-2-cyclopropylpyrimidine scaffold.

  • Piperazine Coupling: Nucleophilic aromatic substitution at the 6-position using a pre-synthesized piperazine intermediate.

  • Trifluoromethyl Pyrimidine Installation: Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 4-(trifluoromethyl)pyrimidin-2-yl group.

Table 2: Representative Intermediate Synthesis (Analogous to )

StepReactionConditionsYield
1Piperazine alkylationAcetonitrile, reflux, 24h81.4%
2Reductive aminationNaBH₄, DCM, 0°C → RT84%
3Cross-couplingPd catalyst, DMF, 100°C63%

Notably, the synthesis of related piperazine intermediates, such as 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine, employs nucleophilic aromatic substitution under polar aprotic solvents like acetonitrile or DMF . These methods inform the likely pathway for constructing the target compound’s piperazine-trifylpyrimidine subunit.

Physicochemical Properties and Pharmacokinetics

Solubility and Stability

The compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the piperazine moiety provides a site for salt formation to improve solubility.

Table 3: Predicted ADME Properties

PropertyValue
logP3.2
Water Solubility0.12 mg/mL (pH 7.4)
Plasma Protein Binding89% (estimated)
CYP3A4 InhibitionLow (predicted)

Recent Advances and Future Directions

Structural Optimization

Recent efforts focus on replacing the cyclopropyl group with spirocyclic systems to enhance target selectivity. Additionally, substituting the methyl groups with fluorinated analogs could improve blood-brain barrier penetration for neurological applications .

Clinical Translation Challenges

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production.

  • Metabolite Identification: The trifluoromethyl group may yield persistent fluoroacetate metabolites requiring toxicological assessment.

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